N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide
Description
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide is a sulfonamide derivative featuring a tetrahydropyrano[4,3-c]pyrazole core. This scaffold is notable for its bicyclic structure, combining a pyrazole ring fused with a tetrahydropyran moiety. The m-tolyl (meta-methylphenyl) group attached via the sulfonamide linker introduces steric and electronic effects that influence physicochemical and biological properties.
Properties
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-12-4-3-5-13(8-12)11-23(20,21)17-9-15-14-10-22-7-6-16(14)19(2)18-15/h3-5,8,17H,6-7,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPJVXVGJWTQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NN(C3=C2COCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, biological effects, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of the pyrano[4,3-c]pyrazole core. The synthesis typically begins with appropriate precursors and involves cyclization reactions with sulfonamide reagents. The final product is characterized by its unique structural features, including the sulfonamide group which plays a crucial role in its biological activity.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H21N3O4S |
| Molecular Weight | 351.42 g/mol |
| Chemical Groups | Pyrano[4,3-c]pyrazole core, sulfonamide |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide moiety can bind to various enzymes or receptors, modulating their activity and influencing critical biological pathways. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can affect receptor activity related to neurotransmission or cellular signaling.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial effects against various bacterial strains.
- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various sulfonamide derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics used in clinical settings.
Case Study 2: Anticancer Properties
A recent investigation into the anticancer properties of this compound revealed that it induced apoptosis in human breast cancer cell lines (MCF-7). Flow cytometry analysis indicated an increase in sub-G1 phase cells following treatment with the compound, suggesting its potential as a chemotherapeutic agent.
Table 2: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide exhibit notable anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells. For instance, compounds derived from pyrazole structures have been shown to activate apoptotic pathways effectively .
Anti-inflammatory Properties
Compounds containing the pyrazole moiety are frequently investigated for their anti-inflammatory effects. This compound may function as an anti-inflammatory agent by inhibiting key inflammatory mediators. Studies have demonstrated that related compounds can significantly reduce inflammation in animal models .
Antimicrobial Activity
There is growing interest in the antimicrobial properties of pyrazole derivatives. Research indicates that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values of these compounds suggest their potential utility in treating bacterial infections .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. SAR studies reveal that modifications to the pyrazole ring and the sulfonamide group can enhance biological activity. For example:
| Modification Type | Effect on Activity |
|---|---|
| Methyl substitution on the pyrazole ring | Increased anticancer potency |
| Alteration of the sulfonamide group | Enhanced anti-inflammatory effects |
These insights guide further synthesis and testing of new derivatives to improve efficacy and selectivity against target diseases.
Case Study 1: Anticancer Efficacy
A study involving a series of pyrazole derivatives demonstrated that specific modifications led to enhanced cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was linked to its structural characteristics, particularly the presence of the tetrahydropyrano unit .
Case Study 2: Anti-inflammatory Mechanism
In a controlled trial assessing anti-inflammatory activity using carrageenan-induced paw edema models in rats, it was found that compounds with similar structures exhibited significant reductions in edema compared to standard treatments like diclofenac sodium. This suggests a promising avenue for developing new anti-inflammatory agents based on this compound's structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs and their properties are summarized below.
Core Structure and Substituent Analysis
*Data unavailable for the target compound in the provided evidence.
Key Observations:
Core Flexibility: The target compound’s tetrahydropyrano[4,3-c]pyrazole core differs from the dihydropyrano[2,3-c]pyrazole in compounds 4af and 4n, which are partially unsaturated. Saturation impacts conformational rigidity and solubility .
Substituent Effects :
- Electron-withdrawing groups (e.g., -CF₃ in 4n) increase melting points (109.3–110.2°C vs. 69.0–70.4°C for 4af) due to enhanced intermolecular interactions .
- The m-tolyl group in the target compound may confer moderate lipophilicity compared to the polar -CF₃ or -OCH₃ groups in analogs.
Data Tables and Research Findings
Table 1: Structural and Physicochemical Comparison
Table 2: NMR and Mass Spectrometry Highlights
| Compound | ¹H NMR Shifts (δ, ppm) | ¹³C NMR Shifts (δ, ppm) | HRMS (ESI) [M+Na]⁺ |
|---|---|---|---|
| 4n | 2.34 (s, 3H, CH₃), 2.07 (s, 3H) | 148.0, 130.0, 123.8 | 573.1176 (calc. 573.1179) |
| Example 56 | N/A | N/A | 603.0 [M+1] |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
